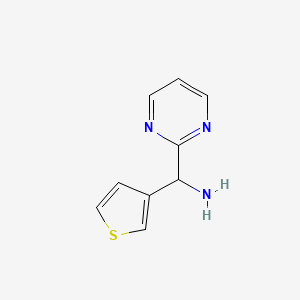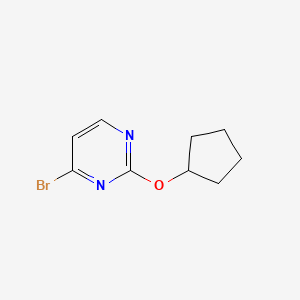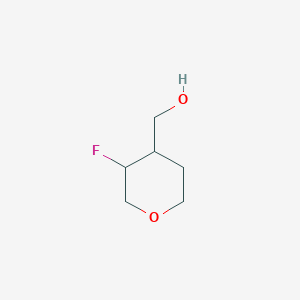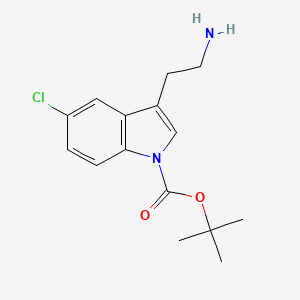![molecular formula C12H13FN2O2 B13059614 tert-butyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13059614.png)
tert-butyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate: is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core substituted with a tert-butyl ester and a fluorine atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the reaction of 5-fluoro-1H-pyrrolo[2,3-c]pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions: tert-Butyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyrrolo[2,3-c]pyridine core can be oxidized or reduced to form different derivatives.
Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), can be used to hydrolyze the ester group.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while substitution reactions can yield a variety of derivatives depending on the nucleophile used .
科学的研究の応用
Chemistry: In organic synthesis, tert-butyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate serves as a building block for the synthesis of more complex molecules
Biology and Medicine: This compound has potential applications in medicinal chemistry as a scaffold for the development of new drugs. The presence of the fluorine atom can improve the metabolic stability and bioavailability of drug candidates. Additionally, the pyrrolo[2,3-c]pyridine core is a common motif in many biologically active compounds, making this compound a valuable intermediate in drug discovery .
Industry: In the chemical industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility in chemical reactions makes it a useful intermediate for the synthesis of various products.
作用機序
The mechanism of action of tert-butyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with target proteins. The pyrrolo[2,3-c]pyridine core can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to the compound’s biological activity .
類似化合物との比較
- tert-Butyl 5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ylcarbamate
- tert-Butyl 1H-pyrrolo[2,3-b]pyridin-6-ylcarbamate
- tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ylcarbamate
- 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
- 5-Fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine
Uniqueness: tert-Butyl 5-fluoro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate is unique due to the presence of both a fluorine atom and a tert-butyl ester group. These functional groups can significantly influence the compound’s chemical reactivity and biological activity.
特性
分子式 |
C12H13FN2O2 |
|---|---|
分子量 |
236.24 g/mol |
IUPAC名 |
tert-butyl 5-fluoropyrrolo[2,3-c]pyridine-1-carboxylate |
InChI |
InChI=1S/C12H13FN2O2/c1-12(2,3)17-11(16)15-5-4-8-6-10(13)14-7-9(8)15/h4-7H,1-3H3 |
InChIキー |
HWTIYBHDQQKHRB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1C=CC2=CC(=NC=C21)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3,5,7-Tetramethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13059555.png)



![4-Hydroxy-3-[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-methyl-2H-pyran-2-one](/img/structure/B13059574.png)
![3-[(3-Amino-1H-pyrazol-1-YL)methyl]phenol](/img/structure/B13059580.png)

![3-Bromo-5,6,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13059597.png)

![cis-3-(4-Fluoro-phenoxy)-8-aza-bicyclo[3.2.1]octane](/img/structure/B13059612.png)

![(2R)-2-[Bis(phenylmethyl)amino]-1-butanol](/img/structure/B13059631.png)
![tert-Butyl 3,3-difluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13059637.png)
